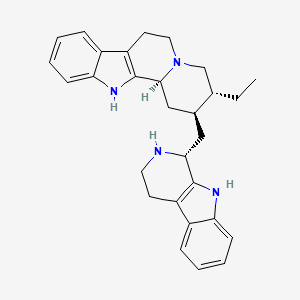

Ochrolifuanine A

Description

Structure

3D Structure

Properties

CAS No. |

35527-46-9 |

|---|---|

Molecular Formula |

C29H34N4 |

Molecular Weight |

438.6 g/mol |

IUPAC Name |

(2S,3R,12bS)-3-ethyl-2-[[(1R)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indol-1-yl]methyl]-1,2,3,4,6,7,12,12b-octahydroindolo[2,3-a]quinolizine |

InChI |

InChI=1S/C29H34N4/c1-2-18-17-33-14-12-23-21-8-4-6-10-25(21)32-29(23)27(33)16-19(18)15-26-28-22(11-13-30-26)20-7-3-5-9-24(20)31-28/h3-10,18-19,26-27,30-32H,2,11-17H2,1H3/t18-,19-,26+,27-/m0/s1 |

InChI Key |

BYHWAEAVIGYEBJ-QJTMEEEXSA-N |

SMILES |

CCC1CN2CCC3=C(C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)NC7=CC=CC=C37 |

Isomeric SMILES |

CC[C@H]1CN2CCC3=C([C@@H]2C[C@@H]1C[C@@H]4C5=C(CCN4)C6=CC=CC=C6N5)NC7=CC=CC=C37 |

Canonical SMILES |

CCC1CN2CCC3=C(C2CC1CC4C5=C(CCN4)C6=CC=CC=C6N5)NC7=CC=CC=C37 |

Other CAS No. |

35527-46-9 |

Origin of Product |

United States |

Natural Occurrence and Advanced Isolation Methodologies for Ochrolifuanine a

Botanical Sources and Phytogeographical Distribution of Ochrolifuanine A-Producing Species

The presence of this compound is not widespread and has been documented in a select number of plant genera, primarily within the families Apocynaceae and Loganiaceae.

The genus Strychnos is a significant source of various indole (B1671886) alkaloids, including this compound. frim.gov.my While the genus comprises approximately 200 species found in Asia, America, and Africa, specific species have been confirmed to produce this compound. prota4u.org

This compound was first discovered in Ochrosia lifuana, a species belonging to the Apocynaceae family. researchgate.netcabidigitallibrary.org This initial finding was a crucial step in the characterization of this complex alkaloid. A stereoisomer of this compound has also been reported in the leaves of Ochrosia lifuana. lookchem.com

Subsequent research led to the isolation of this compound from the leaves of Dyera costulata, known locally as jelutong. researchgate.netcabidigitallibrary.org This plant, also in the Apocynaceae family, has been the subject of bioassay-guided fractionation studies to isolate its active compounds. researchgate.net

This compound has been reported in the root bark of Strychnos potatorum. frim.gov.myresearchgate.netcabidigitallibrary.org This species is a deciduous tree found throughout India and in regions of DR Congo, Tanzania, and southern Africa. prota4u.orgresearchgate.netplantaedb.com The root bark of this plant is known to be particularly rich in monomeric and dimeric indole alkaloids. prota4u.org

The root bark of Aspidosperma excelsum, a plant found in Suriname, has also been identified as a source of this compound. cabidigitallibrary.orgscite.airain-tree.com This species has been investigated for its antimicrobial properties, leading to the isolation of several active alkaloids, including this compound. scite.aiscispace.comcapes.gov.br

Botanical Sources of this compound

| Plant Species | Family | Plant Part | Geographical Distribution |

| Strychnos species | Loganiaceae | Not specified | Asia, America, Africa prota4u.org |

| Ochrosia lifuana | Apocynaceae | Not specified | Not specified researchgate.netcabidigitallibrary.org |

| Dyera costulata | Apocynaceae | Leaves | Malaysia researchgate.net |

| Strychnos potatorum | Loganiaceae | Root bark | India, DR Congo, Tanzania, Southern Africa prota4u.orgresearchgate.netcabidigitallibrary.orgplantaedb.com |

| Aspidosperma excelsum | Apocynaceae | Root bark | Suriname cabidigitallibrary.orgrain-tree.com |

Occurrence in Strychnos potatorum

Advanced Chromatographic and Spectroscopic Techniques for Isolation and Purification

The isolation and structural elucidation of this compound from complex plant matrices rely on a combination of advanced chromatographic and spectroscopic methods.

The general workflow for isolating alkaloids often begins with extraction, followed by fractionation and purification using various chromatographic techniques. oleumdietetica.es An acid-base extraction method is commonly employed to isolate alkaloids from plant material. pharmakonpress.gr

Chromatographic Techniques:

Thin-Layer Chromatography (TLC): TLC is a fundamental technique used for the initial qualitative analysis of plant extracts and to monitor the separation process during column chromatography. mdpi.comjsmcentral.org It helps in selecting appropriate solvent systems for more advanced chromatographic methods. mdpi.com

Column Chromatography: Silica gel column chromatography is frequently used for the initial separation of crude extracts into fractions of varying polarity. mdpi.commdpi.com

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both the purification and quantification of alkaloids. jsmcentral.orgcreative-proteomics.commdpi.com HPLC methods, often coupled with UV detection, are established for analyzing complex mixtures. mdpi.comwikipedia.org

Countercurrent Chromatography (CCC): Techniques like pH-zone-refining countercurrent chromatography have been effectively used for the preparative separation of alkaloids. researchgate.net

Spectroscopic Techniques:

Once a compound is isolated, its structure is determined using a suite of spectroscopic methods.

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and formula of the isolated compound. pharmakonpress.grcreative-proteomics.com Techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS) provide both separation and identification capabilities. creative-proteomics.com The identification of this compound from Dyera costulata was based on spectral analysis including MS. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D NMR spectroscopy are indispensable for elucidating the detailed molecular structure of complex alkaloids like this compound. researchgate.netcreative-proteomics.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in a molecule. pharmakonpress.grresearchgate.net For instance, the IR spectrum of this compound showed the presence of amine and aromatic groups. frim.gov.my

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy is used to identify the presence of chromophores within the molecule and can aid in its characterization. pharmakonpress.grslideshare.netd-nb.info

A bioassay-guided fractionation approach, combining these chromatographic and spectroscopic techniques, was successfully employed to isolate and identify this compound from Dyera costulata. researchgate.netum.edu.my

Bioassay-Guided Fractionation Strategies for Active Components

Bioassay-guided fractionation is a pivotal strategy in natural product chemistry that facilitates the targeted isolation of bioactive compounds from complex mixtures. numberanalytics.com This methodology systematically partitions a crude extract into progressively simpler fractions, with each step being monitored by a specific biological assay to pinpoint the fractions containing the active constituents. numberanalytics.com This iterative process of separation and bioactivity testing continues until a pure, active compound is isolated. numberanalytics.com In the case of this compound, its isolation from the leaves of Dyera costulata was directed by its significant activity against the protozoan parasite Trypanosoma brucei brucei, the causative agent of African trypanosomiasis. researchgate.netfrim.gov.my

The process commenced with the screening of various extracts from D. costulata for antitrypanosomal activity. frim.gov.my A methanolic leaf extract demonstrated potent activity, with a half-maximal inhibitory concentration (IC₅₀) of 0.58 ± 0.01 µg/mL and a high selectivity index (SI) of over 169.5 against T. b. brucei. frim.gov.myfrim.gov.my In contrast, the hexane (B92381) extract showed only moderate activity (IC₅₀ of 4.4 ± 0.05 µg/mL). researchgate.netfrim.gov.my The promising results of the methanolic extract prompted its selection for further investigation. frim.gov.my

The subsequent step involved an acid-base extraction to isolate the total alkaloid content from the active methanolic fraction. This alkaloid-rich extract exhibited a marked increase in potency, displaying a strong antitrypanosomal activity with an IC₅₀ value of 0.08 ± 0.07 µg/mL and a very high selectivity index of 890. researchgate.netfrim.gov.my This significant enhancement in activity confirmed that the sought-after bioactive compounds were predominantly alkaloids.

The final purification of the lead compound was achieved through the bioassay-guided fractionation of the total alkaloid extract. researchgate.net This crucial stage employed various chromatographic techniques to separate the individual alkaloids. The fractions were continuously monitored using the Alamar Blue assay to track the antitrypanosomal activity. um.edu.my This meticulous process led to the isolation of a highly active compound, which was subsequently identified as the bisindole alkaloid this compound through spectral analysis, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. researchgate.netfrim.gov.my The purified this compound demonstrated a potent IC₅₀ value of 0.06 ± 0.03 µg/mL against T. b. brucei. researchgate.net This study was the first to report the antitrypanosomal activity of this compound from D. costulata. researchgate.net

The following table summarizes the antitrypanosomal activity at different stages of the isolation process.

| Extract/Compound | IC₅₀ against T. b. brucei (µg/mL) | Selectivity Index (SI) |

|---|---|---|

| Hexane Extract | 4.4 ± 0.05 | 22.7 |

| Methanol Extract | 0.58 ± 0.01 | >169.5 |

| Total Alkaloid Extract | 0.08 ± 0.07 | 890 |

| This compound | 0.06 ± 0.03 | 76.3 |

Synthetic Chemistry Approaches to Ochrolifuanine a and Its Analogs

Total Synthesis of Ochrolifuanine A

The complete chemical synthesis of this compound from simple, commercially available starting materials is a notable achievement in the field.

Elucidation of Key Synthetic Routes and Methodologies

Table 1: Key Stages in the Total Synthesis of this compound

| Step | Reaction Type | Key Reactants | Significance |

|---|---|---|---|

| 1 | Condensation | Tryptamine (B22526), Ethyl-3-trialkylsiloxy propenoate | Forms the initial carbon-nitrogen bond and establishes a key intermediate. researchgate.net |

| ... | (Intermediate Steps) | Various | Elaboration of the core structure. |

| 7 | Cyclization/Final Steps | Advanced Intermediate | Completion of the polycyclic bisindole skeleton of this compound. researchgate.net |

Detailed Analysis of Mechanistic Pathways and Intermediate Structures (e.g., Michael type condensation with tryptamine)

A plausible mechanism for the key condensation step involves a Michael-type addition. In this type of reaction, a nucleophile—in this case, tryptamine—adds to an α,β-unsaturated carbonyl compound. acs.org The biosynthesis of many indole (B1671886) alkaloids, for instance, involves the Mannich reaction of tryptamine with an aldehyde or keto acid, where the C(2) carbon of the indole acts as a nucleophile to form a Schiff base, followed by an intramolecular cyclization. wikipedia.org

In the synthesis of this compound, the reaction between tryptamine and ethyl-3-trialkylsiloxy propenoate is a crucial step for which a mechanism has been proposed. researchgate.net The structures of the resulting intermediates have been characterized using spectral data analysis. researchgate.net Generally, Michael additions involving tryptamine derivatives can be highly enantioselective when chiral catalysts are employed, allowing for the construction of enantioenriched polycyclic structures. acs.orgnih.gov For example, the reaction can proceed via an initial Michael addition to a nitrogen atom, followed by an acid-catalyzed condensation and cyclization to form complex heterocyclic systems. acs.org

Evaluation of Stereoselective and Chemo-selective Transformations

In synthetic chemistry, achieving selectivity is paramount. Chemoselectivity refers to a reaction that acts on one functional group in the presence of others, while stereoselectivity refers to a reaction that preferentially forms one stereoisomer over others. youtube.com

In the synthesis of Ochrolifuanine-like analogs, stereoselectivity is a critical consideration. For instance, in a synthesis of a homologous isomer, the reduction of an intermediate with sodium borohydride (B1222165) (NaBH₄) resulted in two distinct isomeric products. tandfonline.com This lack of complete stereoselectivity highlights the challenge in controlling the three-dimensional arrangement of atoms during the synthesis of such complex molecules. The two isomers produced, designated 4a and 4b, differ in their spatial conformation, which was confirmed by NOESY spectrum analysis showing different cross-relaxation effects between the aromatic ring protons of the two units. tandfonline.com

Methodological Advancements and Synthetic Challenges

The primary challenge in synthesizing bisindole alkaloids like this compound lies in constructing their complex, multi-ring systems with precise control over stereochemistry. chemistry-chemists.com As seen in the synthesis of related analogs, a significant hurdle is achieving high stereoselectivity, as reactions can yield mixtures of isomers that may be difficult to separate. tandfonline.com

Methodological advancements are focused on overcoming these challenges. The development of a seven-step total synthesis for this compound is a significant advancement, demonstrating an efficient and viable route to the natural product. researchgate.net Furthermore, the application of powerful catalytic systems, such as chiral N,N'-dioxide Sc(OTf)₃ catalysts in tandem Michael additions, represents a key methodological progress for creating specific stereoisomers of related alkaloid structures. nih.gov

Rational Design and Synthesis of this compound Analogs and Derivatives

Rational design involves the strategic planning and synthesis of new molecules based on the structure of a known compound to explore structure-activity relationships or develop new properties. nih.govnih.gov

Strategies for Structural Modifications to Core Scaffold

Several strategies have been employed to modify the core scaffold of this compound and related bisindole alkaloids.

One approach involves creating homologous isomeric structures. For example, a derivative of the eburnan (B1253022) skeleton was condensed with tryptamine, followed by a Bischler-Napieralski reaction and subsequent reduction. tandfonline.com This strategy resulted in a new bisindole compound with a structure related to, but distinct from, natural ochrolifuanines, allowing for the exploration of novel biological properties. tandfonline.com

Another powerful strategy is the use of a core scaffold for diversification through "click chemistry." mdpi.com The tryptoline (B14887) core of ochrolifuanine E, a related compound, was used as a scaffold for designing new BACE1 inhibitors. nih.gov In this work, the tryptoline nucleus was linked to a variety of different side chains using a highly efficient copper(I)-catalyzed azide-alkyne cycloaddition reaction. nih.gov This modular approach allows for the rapid synthesis of a library of analogs with diverse functionalities, which is a valuable tool in drug discovery. mdpi.com

These synthetic efforts provide access to novel compounds that retain the core bisindole or tryptoline structure but feature planned variations, enabling a systematic investigation of how structural changes impact their properties. acs.orgmsptm.org

Application of Modern Organic Synthesis Methodologies for Analog Generation (e.g., Click Chemistry for alkaloid-based hybrids)

Modern organic synthesis provides a powerful toolkit for the generation of novel bioactive compounds, and the application of these methods to natural products like this compound is a promising avenue for drug discovery. Among these, "click chemistry," a concept introduced by K. B. Sharpless in 2001, stands out for its efficiency and reliability. organic-chemistry.org Click reactions are characterized by high yields, stereospecificity, and the use of benign or easily removable solvents, making them ideal for creating libraries of new molecules. organic-chemistry.orgyoutube.com

The most prominent example of a click reaction is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), which forms a stable 1,2,3-triazole ring to link two different molecular scaffolds. organic-chemistry.orgnih.gov This methodology has been widely adopted for the creation of alkaloid-based hybrids, aiming to combine the structural features of a natural product with other pharmacophores to enhance activity or introduce new biological properties. nih.govencyclopedia.pub

While direct application of click chemistry to this compound is not extensively documented in publicly available literature, the strategy has been explored with closely related compounds. For instance, Ochrolifuanine E, a bis-indole alkaloid from Dyera costulata, was identified as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.govencyclopedia.pub Docking studies indicated that the tryptoline moiety of Ochrolifuanine E was key to its activity. encyclopedia.pub Subsequently, the CuAAC reaction was employed to attach various side chains to the tryptoline scaffold to screen for enhanced inhibitory action against BACE1. sci-hub.se

This approach of creating hybrid molecules is not unique to the ochrolifuanine family. Researchers have successfully synthesized novel derivatives of other alkaloids, such as berberine (B55584) and Murrayafoline A, by introducing triazole-linked substituents. nih.govencyclopedia.pub These studies have demonstrated that the resulting hybrids can exhibit improved biological activities, including enhanced anticancer and anti-inflammatory properties. nih.govencyclopedia.pub The general strategy involves preparing an azide (B81097) or alkyne derivative of the parent alkaloid and then "clicking" it with a complementary functionalized molecule.

The generation of such alkaloid-based hybrids via click chemistry offers a modular and efficient way to explore the structure-activity relationships (SAR) of complex natural products like this compound. By systematically varying the nature of the clicked-on fragment, chemists can fine-tune the pharmacological profile of the parent molecule.

Table 1: Examples of Alkaloid-Based Hybrids Generated via Click Chemistry

| Parent Alkaloid | Clicked-on Fragment | Resulting Hybrid | Potential Application | Reference(s) |

| Berberine | N-propargyl-substituted tertiary amines | Triazole-containing berberine derivatives | Acetyl- and butyrylcholine (B1668140) esterase inhibitors for Alzheimer's disease | nih.govencyclopedia.pub |

| Murrayafoline A | Various alkynes | Triazole-linked Murrayafoline A derivatives | Anti-inflammatory agents | nih.gov |

| Osthol | Azides | Triazolyl derivatives of osthol | Cytotoxic agents against human cancer cell lines | nih.gov |

| Chrysin (a flavonoid) | Benzyl azide derivatives | Chrysin hybrids with benzyl-substituted 1,2,3-triazoles | Antibacterial agents | mdpi.com |

Synthesis of Specific Related Compounds (e.g., N4-Methyl Ochrolifuanine 17R)

The synthesis of specific analogs of this compound allows for a detailed investigation into the structure-activity relationships of this class of alkaloids. One such analog is N4-Methyl Ochrolifuanine 17R. ontosight.ai This compound is characterized by a methyl group at the N4 position of the ochrolifuanine skeleton and has a specific stereochemistry at the C17 position, designated as (16R). ontosight.ai The complex ring system, featuring a pyridoindole moiety connected to a norcorynan skeleton, is a hallmark of this family of molecules. ontosight.ai

Total synthesis of a complex molecule like N4-Methyl Ochrolifuanine 17R would be a significant undertaking, likely involving the strategic construction of the intricate pentacyclic framework. Synthetic efforts towards related complex alkaloids, such as the mavacuran alkaloids, provide insight into the potential strategies that could be employed. For example, the total synthesis of (–)‐17‐nor‐excelsinidine, a zwitterionic monoterpene indole alkaloid with an unusual N4–C16 linkage, was achieved through an oxidative coupling approach from a geissoschizine framework. researchgate.net This demonstrates the feasibility of constructing the core structures of these complex alkaloids in the laboratory.

The synthesis of such specific analogs is crucial for understanding the role of different structural motifs in the biological activity of the ochrolifuanine class of alkaloids. By comparing the activity of N4-Methyl Ochrolifuanine 17R to that of the parent this compound and other analogs, researchers can elucidate the importance of the N4-substituent and the stereochemistry at various chiral centers.

Table 2: Key Structural Features of N4-Methyl Ochrolifuanine 17R and Related Compounds

| Compound | Key Structural Feature(s) | Significance | Reference(s) |

| This compound | Bisindole alkaloid of the usambarine-type. | Parent compound with known antiplasmodial activity. | nih.govacs.orgfitoterapia.net |

| N4-Methyl Ochrolifuanine 17R | Methyl group at the N4 position; (16R) stereochemistry. | A specific analog for probing structure-activity relationships. | ontosight.ai |

| (–)-17-nor-Excelsinidine | Zwitterionic monoterpene indole alkaloid with an N4-C16 connection. | A related complex alkaloid whose total synthesis has been achieved, providing a potential synthetic blueprint. | researchgate.net |

| Ochrolifuanine E | A bis-indole alkaloid with a tryptoline moiety. | A related compound used as a scaffold for generating hybrids via click chemistry. | nih.govencyclopedia.pub |

Preclinical Biological and Pharmacological Investigations of Ochrolifuanine a

Research on Anti-infective Properties

Antitrypanosomal Activity Studies

Ochrolifuanine A has also been investigated for its activity against the protozoan parasite Trypanosoma brucei brucei, the causative agent of Nagana disease in animals and a model for human African trypanosomiasis (sleeping sickness). frim.gov.mycabidigitallibrary.org

In vitro studies have demonstrated that this compound exhibits potent activity against Trypanosoma brucei brucei. frim.gov.myum.edu.my The compound was isolated from the leaves of Dyera costulata and tested for its inhibitory activity against the BS221 strain of T. b. brucei. frim.gov.mycabidigitallibrary.org The Alamar Blue assay is a common method used to determine the in vitro antitrypanosomal activity. frim.gov.myum.edu.my

Research has shown that this compound has a strong antitrypanosomal effect, with reported IC₅₀ values of 0.05 ± 0.01 μg/ml and 0.06 ± 0.03 µg/mL. frim.gov.mycabidigitallibrary.orgresearchgate.net These findings suggest that this compound is a potent inhibitor of T. b. brucei growth in vitro. frim.gov.myum.edu.my The mechanism of action appears to involve the induction of apoptosis (programmed cell death) in the parasites. cabidigitallibrary.orgum.edu.my Studies have shown that this compound can cause DNA fragmentation and arrest the cell cycle of the parasites at different phases, ultimately leading to their death. cabidigitallibrary.orgum.edu.my

**Table 2: In Vitro Antitrypanosomal Activity of this compound against *Trypanosoma brucei brucei***

| Parameter | Value | Reference |

|---|---|---|

| IC₅₀ | 0.05 ± 0.01 µg/mL | cabidigitallibrary.orgum.edu.my |

| IC₅₀ | 0.06 ± 0.03 µg/mL | frim.gov.myresearchgate.net |

Data represents findings from different studies.

In Vitro Parasite Viability and Proliferation Assays

This compound, a bisindole alkaloid isolated from plants such as Dyera costulata, has demonstrated significant activity against the protozoan parasite Trypanosoma brucei brucei, the causative agent of African Trypanosomiasis. nih.govnih.gov In vitro studies utilizing the Alamar Blue assay, which measures metabolic activity as an indicator of cell viability, have established the potent nature of this compound.

Research has shown that this compound exhibits strong antitrypanosomal activity against the Trypanosoma brucei brucei strain BS221, with a reported 50% inhibitory concentration (IC50) value of 0.05 ± 0.01 µg/mL. nih.gov Further investigations confirmed this potent activity, reporting a similar IC50 value of 0.06 ± 0.03 µg/mL. nih.gov The selectivity of the compound for the parasite over mammalian cells is a critical parameter in drug development. This compound has shown a high selectivity index (SI), indicating it is significantly more toxic to the trypanosome cells than to host cells. thieme-connect.com

**Table 1: In Vitro Activity of this compound against *T. b. brucei***

| Parameter | Value | Cell Line/Strain | Assay Method | Reference |

|---|---|---|---|---|

| IC50 | 0.05 ± 0.01 µg/mL | T. b. brucei BS221 | Alamar Blue | thieme-connect.com, nih.gov |

| IC50 | 0.06 ± 0.03 µg/mL | T. b. brucei | Bioassay-guided fractionation | nih.gov |

| Selectivity Index (SI) | 52 | T. b. brucei vs. Vero cells | Alamar Blue | thieme-connect.com |

Investigations into Cell Cycle Arrest and Apoptosis Induction in Trypanosomes

The mechanism behind the potent antitrypanosomal effect of this compound involves the induction of programmed cell death, or apoptosis, and the disruption of the parasite's cell division cycle. thieme-connect.comsemanticscholar.org

Studies using flow cytometry to analyze the DNA content of trypanosomes treated with this compound revealed that the compound causes cell cycle arrest at multiple phases in a dose-dependent manner. thieme-connect.comsemanticscholar.org At lower concentrations of 0.025 and 0.05 µg/mL, the compound arrested the growth of T. b. brucei in the G0/G1 and S phases after 24 hours of treatment. semanticscholar.orgresearchgate.net When the concentration was increased to 0.10 µg/mL, the blockage of cell progression occurred at the G2/M phase. thieme-connect.comsemanticscholar.org

Furthermore, this compound has been shown to be a potent inducer of apoptosis in trypanosomes. nih.govsemanticscholar.org The Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assay, which detects DNA fragmentation characteristic of apoptosis, confirmed that this compound induces this process in a dose- and time-dependent manner. thieme-connect.com Following treatment with 0.05 µg/mL of the compound, more than 50% of parasite cells were observed to be apoptotic within just 6 hours of incubation. thieme-connect.com These findings demonstrate that this compound's ability to kill trypanosomes is mediated through the induction of apoptosis and cell cycle arrest, making it a promising lead for the development of new antitrypanosomal therapies. semanticscholar.orgnih.gov

Table 2: Effect of this compound on T. b. brucei Cell Cycle

| Concentration | Affected Cell Cycle Phase(s) | Observation Period | Reference |

|---|---|---|---|

| 0.025 µg/mL | G0/G1 and S phase arrest | 24 hours | semanticscholar.org, thieme-connect.com |

| 0.05 µg/mL | G0/G1 and S phase arrest | 24 hours | semanticscholar.org, thieme-connect.com |

| 0.10 µg/mL | G2/M phase arrest | 24 hours | semanticscholar.org, thieme-connect.com |

Broader Spectrum Antimicrobial Activity Research

Beyond its antiparasitic properties, this compound has also been investigated for broader antimicrobial activity. nih.govresearchgate.net Research into alkaloids isolated from the root bark of Aspidosperma excelsum identified this compound as one of several compounds with antimicrobial properties. researchgate.net

Specifically, its activity was demonstrated against the Gram-positive bacterium Bacillus subtilis. researchgate.net However, the studies noted that no activity was found against Gram-negative bacteria by means of biograms. researchgate.net This suggests a degree of specificity in its antibacterial action. The existing literature confirms that Ochrolifuanine has been reported for its antimicrobial activity, alongside antimalarial effects, prior to the detailed investigations into its antitrypanosomal potential. nih.gov

Neurobiological Research Potential

Studies on Beta-Secretase (BACE1) Inhibition (focus on Ochrolifuanine E as a related lead compound)

Research into treatments for neurodegenerative disorders such as Alzheimer's disease has identified the β-secretase enzyme, BACE1, as a prime therapeutic target. csic.esresearchgate.net This enzyme is responsible for the initial cleavage of the amyloid precursor protein (APP), a key step in the formation of amyloid-β (Aβ) peptides that accumulate as plaques in the brains of Alzheimer's patients. researchgate.net

In the search for new BACE1 inhibitors, virtual screening of a Thai herbal database identified Ochrolifuanine E, a related bisindole alkaloid, as a hit compound. nih.govnih.gov This discovery highlighted the potential of this structural class to interact with the BACE1 enzyme. The core structure of Ochrolifuanine E, tryptoline (B14887), was subsequently used as a scaffold for the design and synthesis of novel BACE1 inhibitors. nih.govnih.gov This approach led to the development of tryptoline derivatives linked to a triazole ring, with some compounds showing potent inhibitory activity against BACE1 in the low micromolar range. nih.gov While many alkaloids, such as berberine (B55584), have been investigated for BACE1 inhibition, the identification of Ochrolifuanine E's tryptoline core represents a distinct direction in the design of new inhibitors. thieme-connect.comnih.gov

Preclinical Implications for Neurodegenerative Disease Research (e.g., Alzheimer's disease)

The inhibition of BACE1 is a leading strategy in the development of disease-modifying therapies for Alzheimer's disease. ulisboa.pt By blocking BACE1, the production of neurotoxic Aβ peptides can be reduced, potentially slowing or preventing the cognitive decline associated with the disease. csic.esencyclopedia.pub

The identification of Ochrolifuanine E as a BACE1 inhibitor from a natural product library underscores the value of exploring phytochemicals for novel therapeutic leads. nih.govnih.gov The use of its tryptoline core to create more potent and selective inhibitors demonstrates a key strategy in drug development: using a natural product "hit" as a starting point for medicinal chemistry optimization. nih.gov The resulting synthetic derivatives were found to be over 100 times more selective for BACE1 than for related enzymes like Cathepsin-D, which is a critical feature for minimizing potential side effects. nih.gov These findings suggest that the ochrolifuanine structural family and its derivatives hold preclinical promise and warrant further investigation as potential therapeutic agents for Alzheimer's disease.

Anti-proliferative Activity in Preclinical Cancer Models (focused on mechanistic understanding rather than therapeutic application)

The bisindole alkaloid class, to which this compound belongs, is a significant source of compounds with potent cytotoxic and anti-proliferative activities, inspiring the discovery of new anticancer agents. nih.gov While specific mechanistic studies focusing solely on this compound in preclinical cancer models are not extensively documented in the reviewed literature, research on structurally related bisindole alkaloids provides insight into the potential mechanisms this class of compounds may employ.

Studies on other bisindole alkaloids, such as those from Voacanga and Tabernaemontana species, have shown that their anti-proliferative effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest. nih.govulisboa.ptthieme-connect.com For instance, the bisindole alkaloid globospiramine was found to induce caspase-dependent apoptosis in A549 lung cancer cells. nih.gov Other related compounds have been shown to cause cell cycle arrest at the G0/G1 or G2/M phases in colorectal cancer cells. ulisboa.ptthieme-connect.com These mechanisms, which prevent cancer cells from dividing and lead to their death, are common targets for anticancer drugs. Given that plants from the Apocynaceae family are known to produce compounds with anticancer activities, the potential for this compound to exhibit similar anti-proliferative mechanisms warrants further direct investigation. frim.gov.my

Molecular and Cellular Mechanisms of Action of Ochrolifuanine a

Identification and Validation of Molecular Targets

The precise molecular targets of Ochrolifuanine A are an area of active investigation, with much of the current understanding derived from computational in-silico studies. These analyses predict the binding affinity of this compound to various key proteins, suggesting potential targets for its biological activity.

In-silico molecular docking investigations have identified several potential protein targets for this compound. A screening study of phytochemicals against protozoal proteins revealed that this compound exhibited notable docking energies with Plasmodium falciparum dihydrofolate reductase, an essential enzyme for the parasite's survival. mdpi.com This suggests that, similar to known antifolate drugs, this compound might interfere with DNA synthesis in this malaria-causing parasite. mdpi.com

Further computational studies exploring treatments for hypercholesterolemia have also implicated this compound. Molecular docking analysis showed that this compound has a high binding affinity for proprotein convertase subtilisin/kexin type 9 (PCSK9) and 3-hydroxy-3-methylglutaryl coenzyme A reductase (HMGR), two key enzymes in cholesterol metabolism. paradigmpress.org

It is noteworthy that while this compound is being investigated for these targets, its congener, Ochrolifuanine E, has been identified through virtual screening as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in Alzheimer's disease. nih.govmdpi.comencyclopedia.pub This highlights how structurally similar alkaloids can have distinct molecular targets.

| Target Protein | Organism/Context | Method of Identification | Finding | Citation |

| Dihydrofolate reductase | Plasmodium falciparum | In-silico molecular docking | Showed notable docking energy | mdpi.com |

| PCSK9 | Hypercholesterolemia | In-silico molecular docking | High predicted binding affinity | paradigmpress.org |

| HMGR | Hypercholesterolemia | In-silico molecular docking | High predicted binding affinity | paradigmpress.org |

Elucidation of Cellular Signaling Pathway Modulation

The most extensively studied cellular mechanism of this compound is its ability to induce apoptosis, or programmed cell death, in the parasite Trypanosoma brucei brucei. researchgate.netcabidigitallibrary.org This antitrypanosomal effect is believed to be mediated primarily through the activation of apoptotic pathways within the parasite. msptm.org

Studies have demonstrated that this compound induces apoptosis in T. b. brucei in a manner that is dependent on both dose and time. researchgate.netum.edu.my The induction of apoptosis was confirmed through Terminal deoxynucleotidyl transferase dUTP nick-end labeling (TUNEL) assays, which detect the DNA fragmentation that is a hallmark of apoptotic cells. researchgate.netum.edu.my Following treatment with this compound, a significant increase in TUNEL-positive parasite cells was observed. msptm.org For instance, after 6 hours of treatment, the percentage of apoptotic cells increased substantially, with concentrations as low as 0.05 µg/ml causing more than 50% of cells to become apoptotic. msptm.orgum.edu.my

While it is clear that this compound triggers apoptosis in T. b. brucei, the specific signaling cascades involved are not yet fully elucidated and require further investigation. researchgate.netmsptm.org Understanding these pathways is crucial for clarifying the complete mode of action and for the potential development of this compound as a therapeutic agent. msptm.org

Investigations into Enzyme Inhibition or Activation Profiles

Currently, the enzyme inhibition profile of this compound is primarily based on computational predictions rather than direct enzymatic assays. The in-silico docking studies that identified its molecular targets also suggest it may act as an inhibitor of these enzymes.

The notable docking energies of this compound with Plasmodium falciparum dihydrofolate reductase, PCSK9, and HMGR suggest a potential inhibitory role against these enzymes. mdpi.comparadigmpress.org Inhibition of dihydrofolate reductase would disrupt nucleotide synthesis, while inhibition of PCSK9 and HMGR would impact cholesterol metabolic pathways. mdpi.comparadigmpress.org However, these potential inhibitory activities need to be confirmed through in vitro and in vivo enzymatic assays.

For comparison, its related compound, Ochrolifuanine E, was identified as a hit compound from virtual screening against BACE1 and has become a scaffold for designing novel BACE1 inhibitors. nih.govnih.gov This demonstrates the potential of this class of alkaloids to act as enzyme inhibitors, though the specific profile for this compound remains to be experimentally validated.

Analysis of Cellular Phenotypes and Morphological Changes Induced by this compound

Treatment with this compound induces distinct and significant changes in the cellular phenotype and morphology of Trypanosoma brucei brucei. researchgate.netmsptm.org The most prominent effect is the induction of apoptosis, which leads to characteristic morphological alterations. researchgate.net Observations under fluorescence microscopy have revealed that parasites treated with this compound exhibit the conical hallmarks of apoptosis, similar to those treated with the known apoptosis-inducer staurosporine. researchgate.netmsptm.org

Beyond morphology, this compound profoundly affects the parasite's cell cycle. Flow cytometry analysis of the DNA content in treated cells revealed that the compound arrests the cell cycle in a dose-dependent manner. researchgate.netum.edu.my At lower concentrations (0.025 µg/ml and 0.05 µg/ml), this compound caused an accumulation of cells in the G0/G1 and S phases. researchgate.netcabidigitallibrary.orgmsptm.org However, at a higher concentration of 0.10 µg/ml, the compound led to a significant increase in the percentage of cells in the G2/M phase, indicating a blockage of cell cycle progression at this stage. researchgate.netcabidigitallibrary.orgmsptm.org These findings demonstrate that this compound disrupts the viability of T. b. brucei by interfering with cell cycle regulation, ultimately leading to cell death. cabidigitallibrary.org

| Concentration of this compound (24h treatment) | % of Cells in G0/G1 Phase (± SD) | % of Cells in S Phase (± SD) | % of Cells in G2/M Phase (± SD) | Citation |

| Control (Untreated) | - | - | 16.10 | cabidigitallibrary.orgmsptm.org |

| 0.025 µg/ml | 66.58 ± 2.74 | 18.72 ± 2.84 | 13.16 ± 1.49 | researchgate.netcabidigitallibrary.org |

| 0.05 µg/ml | 66.05 ± 3.61 | 19.47 ± 2.54 | 14.32 ± 1.25 | researchgate.netmsptm.org |

| 0.10 µg/ml | 59.77 ± 4.70 | 13.36 ± 3.65 | 26.71 ± 2.54 | researchgate.netmsptm.org |

Structure Activity Relationship Sar Studies of Ochrolifuanine a and Its Analogs

Correlating Structural Features with Biological Potency, Selectivity, and Mechanistic Insights

The biological activity of Ochrolifuanine A is intrinsically linked to its distinct bisindole structure. Research has primarily focused on its antiplasmodial and antitrypanosomal properties, revealing correlations between its chemical architecture and its potency and selectivity.

This compound has demonstrated significant potency against various parasitic strains. It is active against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria. acs.org Its activity is part of a broader trend observed for bisindole alkaloids, which often exhibit potent antiplasmodial effects. scispace.com Specifically, this compound and the related alkaloid isostrychnopentamine (B1218843) have been identified as some of the most selective antiplasmodial compounds isolated from Strychnos species. scielo.br The IC50 values for this compound against P. falciparum have been reported in the range of 100–500 nM. scielo.br

The compound also shows strong activity against Trypanosoma brucei brucei, the causative agent of African Trypanosomiasis. researchgate.netresearchgate.net Bioassay-guided fractionation of extracts from Dyera costulata identified this compound as the active antitrypanosomal constituent, with a reported IC50 value of approximately 0.05 µg/mL (0.114 µM). researchgate.netcabidigitallibrary.org

A critical aspect of a potential therapeutic lead is its selectivity for the target pathogen over host cells. This compound has shown promising selectivity. In antiplasmodial assays, selectivity indices (SI), calculated as the ratio of cytotoxicity against a human cell line to the antiplasmodial IC50, were in the range of 50–70. scielo.br For its antitrypanosomal activity, the SI value was reported to be between 52 and 76.3, which is considered selective towards the parasite. cabidigitallibrary.orgfrim.gov.my This selectivity suggests that the structural features of this compound allow it to preferentially interact with parasitic targets. The large and sterically crowded nature of bisindole alkaloids like this compound is a defining structural feature that likely governs its target interactions. uliege.be

Mechanistic studies into its antitrypanosomal action reveal that this compound induces programmed cell death (apoptosis) in T. b. brucei in a manner dependent on both dose and time. researchgate.netcabidigitallibrary.org Furthermore, it disrupts the parasite's cell cycle. At lower concentrations (0.025 and 0.05 µg/mL), it causes cell cycle arrest in the G0/G1 and S phases, while a higher concentration (0.10 µg/mL) leads to arrest in the G2/M phase. researchgate.netcabidigitallibrary.org This multi-faceted mechanism highlights a complex interaction between the alkaloid's structure and the parasite's cellular machinery.

| Organism | Activity Metric | Reported Value | Selectivity Index (SI) | Reference |

|---|---|---|---|---|

| Plasmodium falciparum | IC50 | 100–500 nM | 50–70 | scielo.br |

| Trypanosoma brucei brucei | IC50 | 0.05 ± 0.01 µg/mL (~0.114 µM) | 52 - 76.3 | researchgate.netresearchgate.netcabidigitallibrary.org |

Rational Design Principles for Optimizing Pharmacological Profiles

Rational drug design aims to develop new compounds with improved potency, selectivity, and pharmacokinetic properties by understanding the relationship between a molecule's structure and its biological activity. nih.gov While extensive rational design studies on this compound itself are limited, research on its close analog, Ochrolifuanine E, provides a clear example of these principles in action. mdpi.comnih.gov

The starting point for this design effort was the identification of Ochrolifuanine E as a potential inhibitor of β-secretase (BACE1), an important target in Alzheimer's disease research, through a virtual screening campaign. mdpi.comnih.gov Docking studies of Ochrolifuanine E into the BACE1 active site revealed a crucial insight: the tryptoline (B14887) core of the molecule served as the key pharmacophore responsible for enzyme binding. mdpi.comnih.gov

This led to the application of a core rational design principle: pharmacophore-based simplification . Instead of working with the complex, multi-ring structure of the natural alkaloid, researchers focused on the simpler tryptoline scaffold. This approach reduces synthetic complexity while retaining the essential structural elements required for biological activity.

The second principle employed was molecular hybridization through click chemistry. mdpi.com The simplified tryptoline scaffold was used as an anchor to attach a variety of chemical fragments via a 1,2,3-triazole linker. mdpi.comnih.gov This strategy allows for the systematic exploration of the chemical space around the core pharmacophore. The goal is to introduce new functionalities that can form favorable interactions with specific pockets within the enzyme's active site, thereby optimizing the compound's pharmacological profile. nih.gov This method led to the synthesis of a library of novel triazolyl tryptoline derivatives, resulting in the discovery of a potent BACE1 inhibitor with high selectivity. nih.govnih.gov This work exemplifies how insights from a natural product can guide the rational design of new, optimized molecules for different therapeutic targets.

Application of Computational Chemistry and Molecular Modeling in SAR Analysis (e.g., docking studies, virtual screening)

Computational chemistry and molecular modeling have become indispensable tools in modern drug discovery, enabling the rapid analysis of structure-activity relationships at an atomic level and guiding experimental efforts. paradigmpress.org

Virtual Screening: The journey towards designing novel BACE1 inhibitors began with the virtual screening of a Thai medicinal database against the enzyme's crystal structure. nih.gov This computational technique rapidly evaluates large libraries of compounds to identify those with a high likelihood of binding to a biological target. Using the AutoDock 4.0 program, Ochrolifuanine E emerged as a promising hit, a finding that would have been challenging to achieve through traditional screening methods alone. nih.gov This demonstrates the power of virtual screening to identify novel scaffolds from natural product databases. mdpi.comnih.gov

Molecular Docking: Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. innovareacademics.in This technique was central to the SAR analysis of Ochrolifuanine analogs.

Understanding Binding Modes: After its identification through virtual screening, docking studies were performed to elucidate how Ochrolifuanine E interacts with BACE1. The analysis revealed that the tryptoline portion of the alkaloid was the primary binding element, or pharmacophore. mdpi.comnih.gov

Guiding Rational Design: This insight was then used prospectively. A new library of tryptoline derivatives was designed in silico, and docking analysis was used to select the 22 most promising candidates for chemical synthesis. nih.gov This predictive use of docking helps to prioritize synthetic efforts on compounds most likely to be active, saving time and resources.

Exploring Other Targets: Docking studies have also been applied to this compound itself. An in-silico investigation found that this compound had notable docking energies with Plasmodium falciparum dihydrofolate reductase, suggesting it may be a potential inhibitor of this key parasitic enzyme. mdpi.com Another computational study identified this compound as one of the highest-scoring ingredients from Semen Cassiae for binding to targets associated with hypercholesterolemia, pointing to potential activities beyond its anti-parasitic effects. paradigmpress.org

These examples highlight how computational tools like virtual screening and molecular docking are not only used to explain observed activities but also to generate testable hypotheses, guide the design of new analogs, and explore the potential polypharmacology of natural products like this compound.

| Compound | Computational Method | Biological Target | Key Finding | Reference |

|---|---|---|---|---|

| Ochrolifuanine E | Virtual Screening (AutoDock 4.0) | β-secretase (BACE1) | Identified as a novel hit compound from a natural product database. | mdpi.comnih.gov |

| Ochrolifuanine E | Molecular Docking | β-secretase (BACE1) | Revealed that the tryptoline moiety is the key pharmacophore for binding. | mdpi.comnih.gov |

| Triazolyl tryptoline derivatives | Molecular Docking | β-secretase (BACE1) | Guided the selection of the most promising designed analogs for synthesis. | nih.gov |

| This compound | Molecular Docking | Plasmodium falciparum dihydrofolate reductase | Showed notable docking energies, suggesting potential as an inhibitor. | mdpi.com |

| This compound | Molecular Docking | Hypercholesterolemia-related targets (e.g., HMGR, PCSK9) | Identified as a potential high-scoring active ingredient. | paradigmpress.org |

Analytical and Preclinical Pharmacokinetic/pharmacodynamic Pk/pd Principles in Ochrolifuanine a Research

Analytical Methodologies for Detection and Quantification in Research Matrices

The identification and quantification of Ochrolifuanine A in various research matrices, such as plant extracts and biological samples, rely on a suite of advanced analytical techniques. Bioassay-guided fractionation is a common precursor to isolation, where extracts are systematically separated and tested to pinpoint active compounds. researchgate.net

Following initial extraction, definitive structural elucidation and identification are achieved through spectroscopic and spectrometric methods. Techniques such as one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy are employed to determine the compound's complex structure. researchgate.net Mass Spectrometry (MS) provides crucial information on the molecular weight and fragmentation patterns, confirming the identity of the isolated alkaloid. researchgate.net

For analyzing complex mixtures and quantifying the compound within biological samples, hyphenated chromatographic techniques are indispensable. Methods like Ultra-High-Performance Liquid Chromatography coupled with Diode-Array Detection and Electrospray Ionization Tandem Mass Spectrometry (UPLC-DAD-ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS) have been successfully used. nih.gov These powerful techniques allow for the sensitive and specific detection of this compound, even at low concentrations, and help to differentiate it from other related alkaloids present in the sample. nih.govnih.gov

Evaluation of In Vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Properties

The preclinical assessment of this compound involves evaluating its in vitro ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to understand its potential as a drug lead. nih.gov A critical component of this evaluation, particularly for lead optimization, is determining the compound's cytotoxicity against various cell lines to establish its selectivity. nih.gov

The Selectivity Index (SI) is a key parameter derived from these studies, calculated as the ratio of a compound's cytotoxicity (IC50 or CC50 against a mammalian cell line) to its desired biological activity (IC50 against a pathogen). uliege.be A higher SI value indicates that the compound is significantly more toxic to the target pathogen than to host cells, a crucial characteristic for a promising therapeutic agent.

Research has shown this compound and its source extracts to be evaluated against various cell lines, including Vero (monkey kidney), HepG2 (human liver cancer), and HCT-116 (human colon cancer) cells, alongside pathogens like Plasmodium falciparum and Trypanosoma brucei brucei. researchgate.netnih.govfrim.gov.myacs.org For instance, in one study, the total alkaloid extract from Dyera costulata, from which this compound was isolated, showed a high SI value of 890 against T. b. brucei. researchgate.net Another study identified this compound in an alkaloid fraction of Aspidosperma excelsum that displayed an IC50 of 8.75 µg/mL against P. falciparum and a CC50 of 185.14 µg/mL against HepG2 cells, resulting in a favorable SI of 21.16. nih.gov These data are vital for optimizing the compound's structure to enhance efficacy while minimizing off-target toxicity.

Table 1: In Vitro Activity and Selectivity of this compound and Related Extracts

| Sample | Target Organism/Cell Line | Activity Metric | Value | Selectivity Index (SI) | Source |

|---|---|---|---|---|---|

| This compound | P. falciparum (Chloroquine-Resistant) | IC50 | 100-500 nM | Not specified | nih.govacs.org |

| This compound | P. falciparum (Chloroquine-Sensitive) | IC50 | 100-150 nM | Not specified | nih.govacs.org |

| This compound | T. b. brucei BS221 | IC50 | 0.06 ± 0.03 µg/mL | 76.3 | frim.gov.my |

| A. excelsum Alkaloid Fraction (Ae-Alk2) | P. falciparum W2 | IC50 | 8.75 ± 2.26 µg/mL | 21.16 | nih.gov |

| A. excelsum Alkaloid Fraction (Ae-Alk2) | HepG2 Cells | CC50 | 185.14 ± 1.97 µg/mL |

Pharmacodynamic Modeling in Preclinical Systems to Characterize Efficacy

Pharmacodynamic (PD) modeling in preclinical systems is essential for characterizing the relationship between drug concentration and its therapeutic effect. msptm.org For this compound, this involves establishing dose-response relationships in relevant in vitro models to understand its efficacy.

Studies on the antitrypanosomal properties of this compound against Trypanosoma brucei brucei have demonstrated clear dose- and time-dependent effects. msptm.orgresearchgate.net The compound was found to induce apoptosis-like cell death in the parasites. msptm.orgresearchgate.net Further investigation into its mechanism of action through cell cycle analysis revealed that this compound arrests the growth of T. b. brucei at different phases in a dose-dependent manner. msptm.orgresearchgate.net At lower concentrations (0.025 and 0.05 µg/mL), the compound caused cell accumulation in the G0/G1 and S phases. msptm.org However, at a higher concentration of 0.10 µg/mL, it led to a significant increase in the percentage of cells arrested in the G2/M phase. msptm.org

This detailed dose-response analysis provides a quantitative understanding of this compound's efficacy and its cellular mechanism, which is fundamental for its development as a potential lead compound for new chemotherapies. msptm.org

Table 2: Effect of this compound on Cell Cycle Phase Distribution in T. b. brucei

| This compound Concentration | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Source |

|---|---|---|---|---|

| Control (Untreated) | Not specified | Not specified | 16.10% | msptm.org |

| 0.025 µg/mL | 66.58 ± 2.74% | 18.72 ± 2.84% | 13.16 ± 1.49% | msptm.org |

| 0.05 µg/mL | 66.05 ± 3.61% | 19.47 ± 2.54% | 14.32 ± 1.25% | msptm.org |

| 0.10 µg/mL | 59.77 ± 4.70% | 13.36 ± 3.65% | 26.71 ± 2.54% | msptm.org |

Future Perspectives and Emerging Research Directions for Ochrolifuanine a

Exploration of Novel Biological Activities and Therapeutic Applications

Initial research has established the bioactivity of Ochrolifuanine A, particularly its antimalarial and antitrypanosomal properties. frim.gov.myresearchgate.net It has demonstrated notable efficacy against both chloroquine-sensitive and chloroquine-resistant strains of Plasmodium falciparum, the parasite responsible for malaria. acs.orgacs.org Furthermore, its potent activity against Trypanosoma brucei brucei, the causative agent of African trypanosomiasis, has been documented for the first time in recent studies, highlighting its potential as a lead compound for new antiparasitic drugs. frim.gov.mymsptm.orgresearchgate.netum.edu.mycabidigitallibrary.org The mechanism of its antitrypanosomal action involves the induction of apoptosis, or programmed cell death, in the parasite. msptm.orgum.edu.mycabidigitallibrary.orgresearchgate.net

Future research will likely expand the scope of biological screening for this compound. Given that related bisindole alkaloids and their synthetic derivatives exhibit a wide range of pharmacological effects, there is a strong rationale for investigating this compound against other therapeutic targets. ontosight.ai For instance, a related compound, Ochrolifuanine E, was identified through virtual screening as a potential inhibitor of β-secretase (BACE1), an enzyme implicated in the pathology of Alzheimer's disease. mdpi.comnih.gov This suggests a promising, yet unexplored, avenue for evaluating this compound and its analogs for activity in neurodegenerative disorders. ontosight.ai The previously reported antimicrobial activity also warrants further, more detailed investigation against a broader panel of bacterial and fungal pathogens, especially drug-resistant strains. researchgate.net

| Organism/Target | Activity Type | IC₅₀ Value (µg/mL) | IC₅₀ Value (nM) | Strain | Reference |

|---|---|---|---|---|---|

| Trypanosoma brucei brucei | Antitrypanosomal | 0.06 ± 0.03 | - | BS221 | frim.gov.myresearchgate.net |

| Trypanosoma brucei brucei | Antitrypanosomal | 0.05 ± 0.01 | - | BS221 | msptm.orgum.edu.mycabidigitallibrary.org |

| Plasmodium falciparum | Antiplasmodial | 0.47 | - | FcM29-Cameroon (Chloroquine-resistant) | nih.gov |

| Plasmodium falciparum | Antiplasmodial | - | 100-500 | Chloroquine-sensitive & resistant strains | acs.orgacs.org |

Development of Advanced Synthetic Methodologies for Accessing Diverse Analogs

While this compound can be isolated from natural sources, its complex structure presents a challenge for large-scale supply. The total synthesis of this compound has been achieved, providing a foundation for creating structural analogs. researchgate.net Future efforts will focus on developing more efficient and versatile synthetic routes. Advanced methodologies such as multicomponent reactions and late-stage functionalization could streamline the synthesis, making it more practical for producing a library of related compounds. researchgate.net

A significant emerging direction is the use of molecular hybridization techniques, such as "click chemistry," to create novel analogs. mdpi.com This approach involves covalently linking the this compound scaffold to other pharmacophoric moieties to enhance biological activity, improve pharmacokinetic properties, or confer new functions. mdpi.comiaraedu.com For example, creating hybrid molecules by combining the tryptoline (B14887) core of ochrolifuanine with other chemical entities has been proposed as a strategy for developing new BACE1 inhibitors. nih.gov Developing a diverse library of synthetic analogs is crucial for systematic structure-activity relationship (SAR) studies, which are essential for optimizing potency and selectivity. mdpi.com

Integration of High-Throughput Screening and Omics Technologies in Mechanistic Research

To accelerate the discovery of new applications for this compound and its analogs, high-throughput screening (HTS) is an indispensable tool. ontosight.ai HTS allows for the rapid testing of large compound libraries against a multitude of biological targets, moving beyond the traditional focus on antiparasitic activity to potentially uncover novel anticancer, antiviral, or neuroprotective effects. ontosight.airedalyc.org

In parallel, "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer powerful tools for elucidating the compound's mechanism of action. frontiersin.orgnih.govnih.gov By analyzing global changes in genes, proteins, and metabolites in cells or organisms treated with this compound, researchers can identify specific cellular pathways that are affected. frontiersin.org For example, metabolomics approaches like molecular networking can help to identify and characterize related alkaloids from natural sources, providing clues to biosynthetic pathways and potential biological functions. This integrated approach can reveal the molecular targets of this compound, explain its selective toxicity against parasites, and provide a rational basis for its further development. youtube.com

Strategies for Overcoming Drug Resistance Mechanisms

The emergence of drug resistance is a critical challenge in treating infectious diseases like malaria and trypanosomiasis, necessitating the discovery of new drugs with novel mechanisms of action. cabidigitallibrary.orgresearchgate.netucl.ac.uk this compound is a particularly promising candidate in this regard because it has demonstrated effectiveness against chloroquine-resistant malaria parasites. acs.orgacs.org This suggests that its mode of action differs from that of established drugs, allowing it to bypass existing resistance mechanisms.

Future research should focus on several strategies. First, a deep mechanistic understanding of how this compound kills parasites is needed to identify its specific molecular target(s). researchgate.net This knowledge can help predict and potentially circumvent future resistance development. Second, the development of synthetic analogs should be guided by the need to maintain activity against a wide range of resistant parasite strains. Finally, investigating this compound's potential to inhibit or reverse existing drug resistance mechanisms, possibly by inhibiting efflux pumps or other resistance-conferring proteins, could open up new therapeutic possibilities. ucl.ac.uk

Potential for Preclinical Combination Therapy Development

Combination therapy is a cornerstone of modern medicine for treating complex diseases like cancer and infectious diseases, as it can enhance efficacy, reduce the likelihood of drug resistance, and lower required doses. The potential for using this compound in combination with existing drugs is a significant area for future preclinical research. For instance, studies on other β-carboline alkaloids have shown that combining them with the standard antimalarial drug artesunate (B1665782) results in synergistic effects and a significant reduction in parasite levels in animal models. acs.org

Given its potent antiplasmodial and antitrypanosomal activities, this compound could be evaluated in combination with current first-line treatments for malaria (e.g., artemisinin-based therapies) and African trypanosomiasis. acs.orgresearchgate.net Preclinical studies would need to establish dose-response relationships and assess whether the combination leads to synergistic, additive, or antagonistic effects. msptm.org Successful preclinical combination studies could provide a strong evidence base for advancing these new therapeutic regimens into clinical development. researchgate.net

Application of Artificial Intelligence and Machine Learning in this compound Research

Future applications could be even more sophisticated. ML models can be trained on existing data to predict the biological activities of novel, untested this compound analogs, thereby prioritizing the synthesis of the most promising compounds. nih.gov AI can also analyze complex omics data to identify novel drug targets and biomarkers associated with the compound's activity. maxapress.com Furthermore, AI algorithms can help to optimize synthetic pathways and analyze data from high-throughput screening assays, significantly accelerating the entire research and development pipeline from initial discovery to preclinical evaluation. nih.govnih.gov

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for the synthesis and isolation of Ochrolifuanine A?

- Methodological Guidance : Use chromatographic techniques (e.g., HPLC, column chromatography) with polar solvents (e.g., methanol/water gradients) for isolation. Validate purity via NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) . For synthesis, reference established protocols for related alkaloids, adjusting reaction conditions (temperature, catalysts) to optimize yield. Document solvent ratios and purification steps meticulously to ensure reproducibility .

Q. How can researchers ensure accurate structural characterization of this compound?

- Methodological Guidance : Combine spectroscopic data (NMR, IR, UV-Vis) with X-ray crystallography for unambiguous structural confirmation. Cross-reference spectral data with published databases (e.g., SciFinder, Reaxys) and report deviations in chemical shifts or coupling constants. For novel derivatives, calculate theoretical spectra using computational tools (e.g., DFT) and compare with experimental results .

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Methodological Guidance : Employ LC-MS/MS with stable isotope-labeled internal standards to minimize matrix effects. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision/accuracy). For tissue samples, optimize extraction protocols (e.g., solid-phase extraction) to enhance recovery rates .

Advanced Research Questions

Q. How can contradictory data on this compound’s bioactivity be resolved across studies?

- Methodological Guidance : Conduct meta-analyses to identify variability sources (e.g., cell lines, assay conditions). Use standardized bioactivity assays (e.g., NIH/WHO protocols) and report full experimental parameters (e.g., incubation time, solvent controls). Perform dose-response curves and statistical validation (e.g., ANOVA with post-hoc tests) to assess reproducibility .

Q. What strategies are effective for elucidating this compound’s mechanism of action?

- Methodological Guidance : Combine omics approaches (transcriptomics, proteomics) with molecular docking studies. Validate targets via CRISPR-Cas9 knockout models and surface plasmon resonance (SPR) for binding affinity measurements. Use pathway analysis tools (e.g., KEGG, STRING) to map interactions .

Q. How should researchers design studies to investigate structure-activity relationships (SAR) of this compound derivatives?

- Methodological Guidance : Synthesize analogs with systematic modifications (e.g., hydroxylation, methylation) and test against a panel of biological targets. Use multivariate analysis (e.g., PCA) to correlate structural features with activity. Include positive/negative controls and report IC₅₀ values with confidence intervals .

Data Presentation and Reproducibility

Q. What are the best practices for documenting experimental data on this compound?

- Methodological Guidance : Follow the "FAIR" principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (ELNs) to record raw data, instrument settings, and environmental conditions. For publications, include supplementary materials with NMR spectra, chromatograms, and crystallographic data (CIF files) .

Q. How can researchers address variability in this compound’s stability during storage?

- Methodological Guidance : Conduct stability studies under varying conditions (pH, temperature, light exposure). Use accelerated degradation models and HPLC to monitor decomposition products. Store samples in amber vials at -80°C with desiccants, and report storage durations in publications .

Table: Common Analytical Techniques for this compound Research

| Technique | Application | Key Parameters | References |

|---|---|---|---|

| HPLC-DAD | Purity assessment | Column type, mobile phase, detection wavelength | |

| NMR Spectroscopy | Structural elucidation | Solvent, field strength (e.g., 600 MHz) | |

| LC-MS/MS | Quantification in biomatrices | Ionization mode (ESI/APCI), MRM transitions | |

| X-ray Crystallography | Absolute configuration determination | Resolution, R-factor |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.